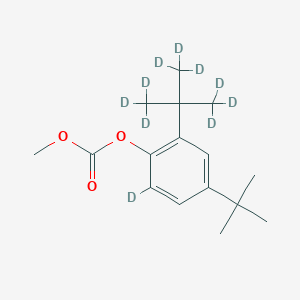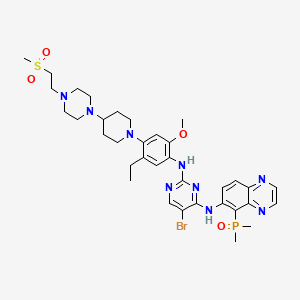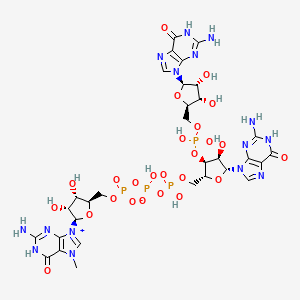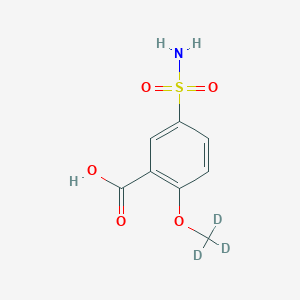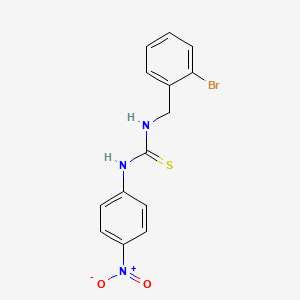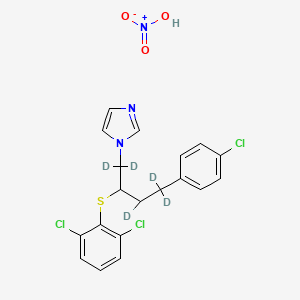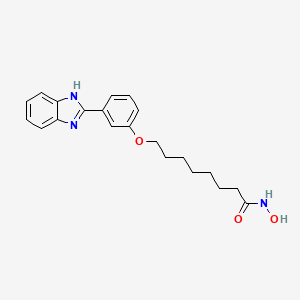
Hdac-IN-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-33 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This process affects chromatin structure and gene transcription, making histone deacetylase inhibitors valuable in various therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-33 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The process typically begins with the synthesis of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against histone deacetylases .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in sufficient quantities for clinical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Hdac-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy as histone deacetylase inhibitors and their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Hdac-IN-33 has a wide range of scientific research applications, including:
Mecanismo De Acción
Hdac-IN-33 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include various histone deacetylase isoforms, and its action affects multiple cellular pathways involved in cell cycle regulation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Hdac-IN-33 is compared with other histone deacetylase inhibitors such as vorinostat, trichostatin A, and givinostat. While these compounds share a common mechanism of action, this compound is unique in its selectivity and potency against specific histone deacetylase isoforms. This selectivity makes this compound a valuable tool for studying the distinct roles of different histone deacetylase isoforms in various biological processes .
List of Similar Compounds
- Vorinostat
- Trichostatin A
- Givinostat
- Abexinostat
- AR-42
Propiedades
Fórmula molecular |
C21H25N3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
8-[3-(1H-benzimidazol-2-yl)phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-26)13-4-2-1-3-7-14-27-17-10-8-9-16(15-17)21-22-18-11-5-6-12-19(18)23-21/h5-6,8-12,15,26H,1-4,7,13-14H2,(H,22,23)(H,24,25) |
Clave InChI |
HTCBATPYJZDQAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)OCCCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
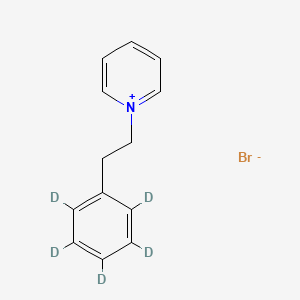

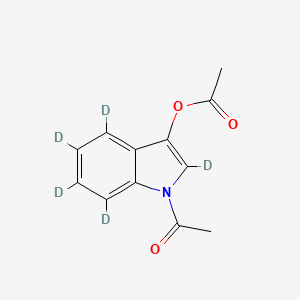
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)


